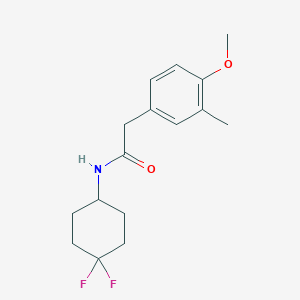

N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2NO2/c1-11-9-12(3-4-14(11)21-2)10-15(20)19-13-5-7-16(17,18)8-6-13/h3-4,9,13H,5-8,10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFZSPULANNJCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)NC2CCC(CC2)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide typically involves multiple steps:

Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized and then fluorinated to introduce the two fluorine atoms at the 4,4-positions.

Acetamide Formation: The acetamide group is introduced through an acylation reaction, where an acyl chloride reacts with an amine.

Coupling with Methoxy-Methylphenyl Moiety: The final step involves coupling the fluorinated cyclohexyl ring with the methoxy-methylphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or ion channels.

Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substituents significantly impact pharmacological activity. Key analogs include:

2-(2-Chlorophenyl)-N-(4,4-Difluorocyclohexyl)Acetamide (BK78788)

- Structure : Chloro substituent at the phenyl 2-position.

- Molecular Weight: 287.73 g/mol (C₁₄H₁₆ClF₂NO).

- Comparison: The chloro group’s electronegativity may enhance binding to hydrophobic pockets compared to the target compound’s methoxy and methyl groups.

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide

- Structure : Benzothiazole core with 3-methoxyphenyl and trifluoromethyl groups.

- The 3-methoxy substituent may confer different electronic effects compared to the target’s 4-methoxy group, altering receptor selectivity .

Variations in the Amide Substituent

N-{2-tert-Butyl-1-[(4,4-Difluorocyclohexyl)Methyl]-1H-Benzimidazol-5-yl}Ethanesulfonamide

- Structure : Ethanesulfonamide linked to a benzimidazole-difluorocyclohexyl scaffold.

- Comparison: The sulfonamide group increases acidity and hydrogen-bonding capacity compared to acetamide. Both compounds share the 4,4-difluorocyclohexyl group, suggesting a shared strategy to optimize metabolic stability .

Functional Group Modifications in Related Acetamides

N-(4-Methoxyphenyl)Acetamide

- Structure : Simple acetamide with a 4-methoxyphenyl group.

- Comparison : The absence of the difluorocyclohexyl group reduces steric bulk and lipophilicity. This compound’s simpler structure is often used as a lead molecule in structure-activity relationship (SAR) studies .

N-[2-Hydroxy-5-(1-Hydroxy-2-[[2-(4-Methoxyphenyl)-1-Methylethyl]Amino]Ethyl)Phenyl]Acetamide

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on formula.

Research Implications

The target compound’s structural features—4,4-difluorocyclohexyl for rigidity and 4-methoxy-3-methylphenyl for balanced lipophilicity—position it as a promising candidate for optimizing target engagement and pharmacokinetics. Comparative studies with chloro analogs (e.g., BK78788) suggest substituent electronegativity significantly impacts binding, while benzothiazole derivatives highlight the trade-off between aromaticity and solubility . Further investigations should focus on in vitro binding assays and metabolic stability profiling to validate these hypotheses.

Biological Activity

N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide is a synthetic compound with potential biological activity. This compound features a cyclohexyl ring substituted with two fluorine atoms and an acetamide group linked to a methoxy-methylphenyl moiety. Its unique structure suggests various applications in medicinal chemistry, particularly in the development of therapeutic agents.

- IUPAC Name : N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide

- Molecular Formula : C16H21F2NO2

- Molecular Weight : 297.34 g/mol

- CAS Number : 2319806-18-1

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Cyclohexyl Ring : The cyclohexyl ring is synthesized and subsequently fluorinated to introduce the fluorine atoms.

- Acetamide Formation : An acylation reaction is performed to introduce the acetamide group.

- Coupling with Methoxy-Methylphenyl Moiety : The final step involves a nucleophilic substitution reaction to couple the fluorinated cyclohexyl ring with the methoxy-methylphenyl group.

The biological activity of N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate signaling pathways that influence various cellular functions, including pain perception and inflammatory responses.

Pharmacological Studies

Research indicates that compounds similar to N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide exhibit significant affinity for sigma receptors, particularly the σ1 receptor. For instance, related compounds have shown high selectivity for σ1 receptors over σ2 receptors, suggesting potential applications in pain management and anti-inflammatory therapies .

Case Study Insights

In a study examining compounds with similar structures, one compound demonstrated a Ki value of 42 nM for σ1 receptor binding and was 36 times more selective for σ1 than σ2. This selectivity indicates a promising avenue for developing analgesics targeting sigma receptors .

Toxicity and Safety Profile

The toxicity profile of N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide has not been extensively studied; however, preliminary assessments suggest that it may possess acceptable safety margins for further investigation in preclinical models.

Research Applications

N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide has several potential applications in scientific research:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules.

- Biological Research : Investigated for enzyme inhibition and receptor binding studies.

- Pharmaceutical Development : Explored for anti-inflammatory and analgesic properties.

Comparative Analysis Table

| Property | Value |

|---|---|

| Molecular Formula | C16H21F2NO2 |

| Molecular Weight | 297.34 g/mol |

| CAS Number | 2319806-18-1 |

| Sigma Receptor Affinity (Ki) | 42 nM (for related compounds) |

| Selectivity Ratio | 36 (σ1 over σ2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.